Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core with a methyl ester group at position 6, a methyl substituent at position 7, and a 4-bromobenzylsulfanyl moiety at position 2. Triazolopyrimidines are widely explored for their bioactivity, including cannabinoid receptor modulation , antimicrobial effects , and electrochemical behavior .
Properties
Molecular Formula |
C15H13BrN4O2S |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
methyl 2-[(4-bromophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H13BrN4O2S/c1-9-12(13(21)22-2)7-17-14-18-15(19-20(9)14)23-8-10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3 |
InChI Key |
GGMGSLPFKGNAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)SCC3=CC=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Amino-1,2,4-Triazole with β-Diketones
A one-pot reaction between 3-amino-1,2,4-triazole and methyl 3-oxobutanoate forms the 7-methyl-6-carboxylate-substituted triazolopyrimidine. Microwave-assisted conditions (120°C, 30 min) improve yields to 75–85% by enhancing reaction kinetics. The regioselectivity arises from the preferential attack of the triazole amino group at the more electrophilic carbonyl position of the diketone.
Reaction Conditions
Alternative Route: POCl₃-Mediated Cyclization
Phosphorus oxychloride (POCl₃) activates hydroxyl or carbonyl groups for cyclization. For example, treating 7-hydroxy-5-methyltriazolo[1,5-a]pyrimidine-6-carboxylic acid with POCl₃ at 105°C generates the chlorinated intermediate, which is subsequently esterified with methanol.
Introduction of the Sulfanyl Group
The sulfanyl moiety at position 2 is introduced via nucleophilic substitution or thiol-displacement reactions.
Nucleophilic Substitution with 4-Bromobenzylthiol
A chloride or bromide leaving group at position 2 of the triazolopyrimidine core reacts with 4-bromobenzylthiol under basic conditions.
Procedure
-
Intermediate : 2-Chloro-7-methyl-triazolo[1,5-a]pyrimidine-6-carboxylate.
-
Reagents : 4-Bromobenzylthiol, K₂CO₃, DMF.
-
Conditions : 80°C, 6–8 h.
Mechanism
The thiolate ion (generated in situ) attacks the electrophilic C2 position, displacing chloride. Anhydrous conditions prevent hydrolysis.
Thiol-Ene Coupling
In rare cases, radical-mediated thiol-ene reactions are employed, though this method is less common due to side reactions.
Esterification and Functionalization
The methyl ester at position 6 is introduced either during core formation or via post-synthetic modification.
Direct Esterification During Cyclocondensation
Using methyl acetoacetate as a reactant in cyclocondensation directly installs the methyl ester group.
Late-Stage Esterification
Carboxylic acid intermediates (e.g., 7-methyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid) are treated with methyl iodide and K₂CO₃ in DMF, achieving 85–90% conversion.
Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation under microwave conditions (150 W, 100°C) completes in 15 min with 88% yield.
Catalytic Systems
-
Palladium Catalysts : Suzuki coupling introduces aryl groups but is less relevant for sulfanyl linkages.
-
Organocatalysts : Pyrrolidine-BzOH salt enhances condensation efficiency in multi-component reactions.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Crystal structures confirm the planar triazolopyrimidine core and the anti conformation of the sulfanyl group.
Challenges and Solutions
Regioselectivity Issues
Competing reactions at N1 vs. N2 of the triazole ring are mitigated by electron-withdrawing groups (e.g., carboxylates), which direct substitution to C2.
Purification
Column chromatography (SiO₂, ethyl acetate/hexane 3:7) separates the product from unreacted 4-bromobenzylthiol.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield | Advantages |
|---|---|---|---|
| Cyclocondensation + Substitution | 3 | 65–72% | High regioselectivity |
| One-Pot Multi-Component | 1 | 55–60% | Shorter timeline |
| POCl₃-Mediated | 4 | 70% | Compatible with sensitive substrates |
Chemical Reactions Analysis
Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Condensation: The triazole and pyrimidine rings can participate in condensation reactions with various electrophiles, leading to the formation of fused ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in medicinal chemistry.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials with specific functionalities, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets in biological systems. The compound has been shown to inhibit specific enzymes and receptors, such as cyclooxygenase-2 (COX-2), by binding to their active sites and blocking their activity . This inhibition leads to a reduction in the production of pro-inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazolopyrimidine scaffold is highly tunable, with modifications at positions 2, 6, and 7 significantly impacting biological activity and physicochemical properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Findings from Comparative Studies
Electrochemical Behavior
Triazolopyrimidines with electron-withdrawing groups (e.g., 4-bromobenzylsulfanyl) exhibit distinct redox profiles. For example, S1-TP (5-(chloromethyl)-2-(4-methoxyphenyl) analogue) showed irreversible oxidation peaks at +1.2 V vs. Ag/AgCl, attributed to the triazole ring’s electron-rich nature . The target compound’s bromine substituent may further enhance electrochemical stability, making it suitable for drug delivery systems.
Pharmacological Activity
- CB2 Receptor Affinity: Ethyl 2-(diallylamino)-4,7-dihydro-7-oxo analogues (e.g., compound 12m) demonstrated sub-micromolar binding affinity (Ki = 0.8 µM) for CB2 receptors, with sulfanyl groups critical for receptor interaction . The 4-bromobenzyl group in the target compound may improve selectivity over CB1 receptors due to steric effects.
- Antimicrobial Activity : Analogues with methyl esters (e.g., compound 5k in ) showed 85% inhibition of Fusarium graminearum at 50 µg/mL, comparable to commercial fungicides.
Solubility and Bioavailability
- The methyl ester in the target compound likely enhances solubility compared to ethyl esters (e.g., 41.2 µg/mL for benzylsulfanyl analogues ).
Data Tables
Table 2: Physicochemical Properties of Selected Analogues
Biological Activity
Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H12BrN5O2S
- Molecular Weight : 365.23 g/mol
The compound features a triazole ring fused with a pyrimidine structure, which is known to confer various biological activities.
Anticancer Properties
Research has indicated that compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer properties. For example:
- In vitro studies have shown that derivatives of this scaffold can inhibit the proliferation of various cancer cell lines. A related study reported that certain triazolo-pyrimidine derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MGC-803 and HCT-116 .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK signaling pathway inhibition |
| H12 | HCT-116 | 9.58 | Induction of apoptosis |
| H12 | MCF-7 | 13.1 | Cell cycle arrest (G2/M phase) |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit pathways such as ERK and AKT signaling, which are crucial in regulating cell survival and proliferation.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by modulating the expression of apoptosis-related proteins.
Antimicrobial Activity
In addition to anticancer properties, compounds with triazole and pyrimidine moieties have demonstrated antimicrobial activity against various pathogens. The structural features allow for interaction with microbial enzymes or receptors.
Case Studies and Experimental Findings
A recent study synthesized several derivatives of [1,2,4]triazolo[1,5-a]pyrimidine and evaluated their biological activities:
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at C7, sulfanyl at C2) .
- X-ray crystallography : Resolves planar triazolopyrimidine core geometry (e.g., dihedral angles ~87–89° between aromatic rings) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks ~440–460 m/z) .
How is the compound screened for initial biological activity, and what assays are recommended?
Q. Basic
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based methods (e.g., ATPase activity).
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram+/− bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values) .
How do structural modifications influence biological activity?
Q. Advanced (SAR Focus)
Q. Methodology :
- Synthesize analogs (e.g., chloro/fluoro benzyl sulfanyl, varied ester groups).
- Compare IC₅₀ values in dose-response assays to identify critical substituents .
How can contradictory bioactivity data across studies be resolved?
Advanced
Contradictions may arise from:
- Assay variability (e.g., cell line specificity, enzyme isoforms).
- Solubility differences (DMSO vs. aqueous buffers altering compound aggregation) .
Resolution strategies : - Standardize assay protocols (e.g., fixed DMSO concentration ≤1%).
- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
What computational methods predict target interactions for this compound?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model binding to CB2 cannabinoid receptors or kinase ATP pockets. Focus on hydrogen bonds with triazole N atoms and hydrophobic interactions with bromobenzyl groups .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .
What reaction mechanisms underpin the formation of the triazolopyrimidine core?
Advanced
The core forms via:
Cyclocondensation : 3-amino-triazole reacts with β-keto ester, forming the pyrimidine ring through keto-enol tautomerization .
Electrophilic substitution : Sulfanyl group incorporation via nucleophilic attack of benzyl thiol on halogenated intermediates .
Key evidence :
How do physicochemical properties (e.g., solubility) impact experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
